3-chloro-N-(4-((6-(diethylamino)-2-methylpyrimidin-4-yl)amino)phenyl)-4-methoxybenzenesulfonamide
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Overview
Description
3-CHLORO-N-(4-{[6-(DIETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-4-METHOXYBENZENE-1-SULFONAMIDE is a complex organic compound with significant applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its unique structure, which includes a chlorinated benzene ring, a methoxy group, and a sulfonamide linkage, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-CHLORO-N-(4-{[6-(DIETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-4-METHOXYBENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. One common method includes the initial formation of the pyrimidine ring, followed by the introduction of the diethylamino group. The subsequent steps involve the chlorination of the benzene ring and the attachment of the methoxy group. The final step is the formation of the sulfonamide linkage, which is achieved through a reaction with sulfonyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for the large-scale synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
3-CHLORO-N-(4-{[6-(DIETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-4-METHOXYBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are used under basic conditions for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-CHLORO-N-(4-{[6-(DIETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-4-METHOXYBENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-CHLORO-N-(4-{[6-(DIETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-4-METHOXYBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
Benzothiazole derivatives: Exhibiting significant anti-tubercular activity.
N-phenylacetamide sulphonamides: Noted for their analgesic properties.
Uniqueness
3-CHLORO-N-(4-{[6-(DIETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-4-METHOXYBENZENE-1-SULFONAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in both research and industrial settings.
Properties
Molecular Formula |
C22H26ClN5O3S |
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Molecular Weight |
476.0 g/mol |
IUPAC Name |
3-chloro-N-[4-[[6-(diethylamino)-2-methylpyrimidin-4-yl]amino]phenyl]-4-methoxybenzenesulfonamide |
InChI |
InChI=1S/C22H26ClN5O3S/c1-5-28(6-2)22-14-21(24-15(3)25-22)26-16-7-9-17(10-8-16)27-32(29,30)18-11-12-20(31-4)19(23)13-18/h7-14,27H,5-6H2,1-4H3,(H,24,25,26) |
InChI Key |
MSXSJYANAVZGGC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=C1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)Cl)C |
Origin of Product |
United States |
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